3-Methoxybutyl Thioglycolate
Overview
Description
It is a colorless to light yellow clear liquid with a molecular weight of 178.25 g/mol . This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxybutyl Thioglycolate can be synthesized through the esterification of thioglycolic acid with 3-methoxybutanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water formed during the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and distillation units helps in the efficient separation and purification of the ester .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxybutyl Thioglycolate undergoes various chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfides.
Reduction: The ester group can be reduced to the corresponding alcohol and thiol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides and sulfoxides.
Reduction: Alcohols and thiols.
Substitution: Various esters and amides.
Scientific Research Applications
3-Methoxybutyl Thioglycolate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is used in the study of enzyme mechanisms involving thiol groups.
Mechanism of Action
The mechanism of action of 3-Methoxybutyl Thioglycolate involves its ability to interact with thiol groups in biological molecules. The ester group can undergo hydrolysis to release thioglycolic acid, which can then form disulfide bonds with cysteine residues in proteins. This interaction can affect the structure and function of proteins, making it useful in various biochemical applications .
Comparison with Similar Compounds
Thioglycolic Acid: A simpler analog with similar reactivity but without the methoxybutyl group.
Ethyl Thioglycolate: Another ester of thioglycolic acid with different alkyl group.
Isopropyl Thioglycolate: Similar ester with isopropyl group instead of methoxybutyl.
Uniqueness: 3-Methoxybutyl Thioglycolate is unique due to the presence of the methoxybutyl group, which imparts different solubility and reactivity properties compared to other esters of thioglycolic acid. This makes it suitable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
3-methoxybutyl 2-sulfanylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3S/c1-6(9-2)3-4-10-7(8)5-11/h6,11H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOSQWCSFOEXOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)CS)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475526 | |
Record name | 3-Methoxybutyl Thioglycolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27431-39-6 | |
Record name | 3-Methoxybutyl Thioglycolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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